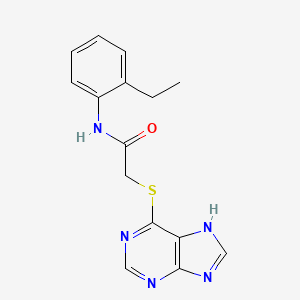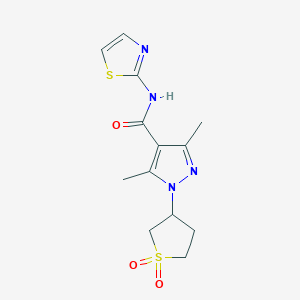
N-(2-ethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system attached to an acetamide group, which is further substituted with a 2-ethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process involving the condensation of formamide with various aldehydes and amines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols.
Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction involving acetic anhydride and an amine.
Substitution with the 2-ethylphenyl Group: The final step involves the substitution of the purine ring with the 2-ethylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-ethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide: Unique due to its specific substitution pattern and functional groups.
N-(2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(2-ethylphenyl)-2-(9H-purin-6-ylthio)acetamide: Similar structure but with a thioether group instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H15N5OS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-2-10-5-3-4-6-11(10)20-12(21)7-22-15-13-14(17-8-16-13)18-9-19-15/h3-6,8-9H,2,7H2,1H3,(H,20,21)(H,16,17,18,19) |
InChI-Schlüssel |
OLGNGRNMSIPUEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Chloro-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12167284.png)
![N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12167289.png)
![7-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12167290.png)
![4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B12167298.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12167304.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12167313.png)



methanolate](/img/structure/B12167341.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167343.png)
![2'-butyl-1'-oxo-N-(pyridin-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12167345.png)
![(5Z)-5-benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12167359.png)
